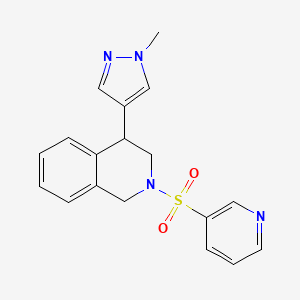
4-(1-methyl-1H-pyrazol-4-yl)-2-(pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1-methyl-1H-pyrazol-4-yl)-2-(pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
BenchChem offers high-quality 4-(1-methyl-1H-pyrazol-4-yl)-2-(pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-methyl-1H-pyrazol-4-yl)-2-(pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Activity
Research into the anticonvulsant properties of pyrazolo and isoquinoline derivatives, which are structurally related to 4-(1-methyl-1H-pyrazol-4-yl)-2-(pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline, has been conducted. These studies focused on developing novel compounds and evaluating their anticonvulsant effects. Such research contributes to the exploration of new treatments for convulsive disorders (Paronikyan et al., 2004).
Antimicrobial and Antifungal Activity
Studies have been conducted on novel quinoline derivatives bearing pyrazoline and pyridine analogs, which have shown promising antibacterial and antifungal activities. These derivatives have been tested against various bacterial and fungal strains, demonstrating their potential as effective antimicrobial agents (Desai et al., 2016).
Antimalarial Potential
The synthesis of quinoline-pyrazolopyridine derivatives has been explored for their antimalarial potential. These compounds have been tested in vitro and in vivo for their effectiveness against Plasmodium falciparum, a parasite causing malaria. The research aims to develop new antimalarial drugs, highlighting the significance of these derivatives in combating malaria (Saini et al., 2016).
Electroluminescence in OLEDs
Research has been conducted on the use of iridium(III) complexes, involving pyrazol-pyridine ligands, for organic light-emitting diodes (OLEDs). These complexes, which can be related to the compound , have shown high efficiency and are promising for applications in display technologies (Su et al., 2021).
Antioxidant Properties in Lubricating Grease
Studies on quinolinone derivatives as antioxidants in lubricating greases have been carried out. These derivatives exhibit potential for reducing oxidation in lubricating greases, thereby extending their operational life (Hussein et al., 2016).
properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)-2-pyridin-3-ylsulfonyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-21-11-15(9-20-21)18-13-22(12-14-5-2-3-7-17(14)18)25(23,24)16-6-4-8-19-10-16/h2-11,18H,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGBMQHFWOOMSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-hydroxy-2-methyl-4-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2391785.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2391786.png)
![3-[[1-(4-Bromophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2391788.png)
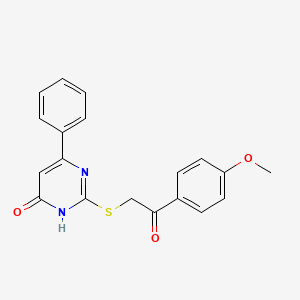

![benzyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2391794.png)
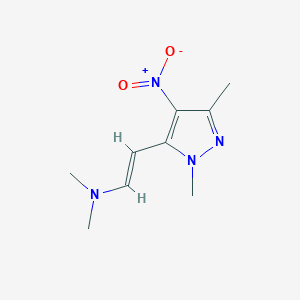
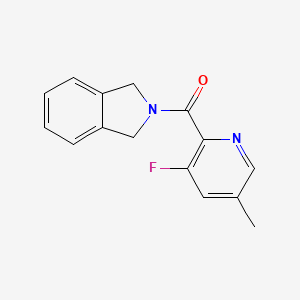
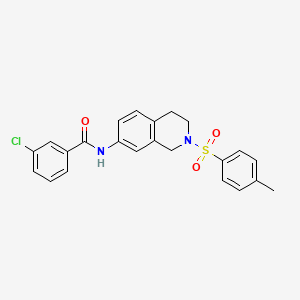

![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(3-isopropylphenyl)acetamide](/img/structure/B2391802.png)
![1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B2391803.png)
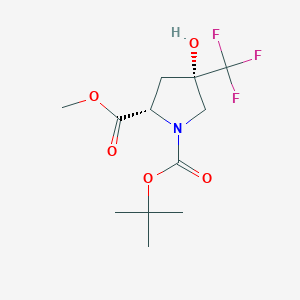
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1H-indol-4-yl)methanone](/img/structure/B2391806.png)